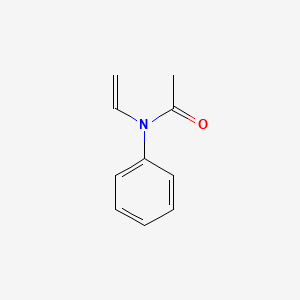
N-Vinylacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Vinylacetanilide: is an organic compound that belongs to the class of vinyl derivatives of acetanilide. It is characterized by the presence of a vinyl group attached to the nitrogen atom of acetanilide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Vinylacetanilide can be synthesized by the reaction of acetanilide with acetylene. The vinylation process is typically carried out in the presence of a catalyst, and the rate of vinylation is proportional to the first order for both the catalyst concentration and the acetylene pressure . Non-polar solvents are preferred for this reaction to achieve higher yields. The maximum yield of this compound under the studied conditions is below 50%, likely due to side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-Vinylacetanilide undergoes various chemical reactions, including polymerization and copolymerization. It can be polymerized using radical initiators to form an amorphous polymer . it does not polymerize with typical cationic, anionic, or Ziegler-type catalysts .
Common Reagents and Conditions:
Polymerization: Radical initiators are commonly used for the polymerization of this compound.
Vinylation: Acetylene and a suitable catalyst are used for the vinylation of acetanilide.
Major Products:
Aplicaciones Científicas De Investigación
N-Vinylacetanilide has several applications in scientific research, particularly in the fields of polymer chemistry and materials science
Chemistry: As a monomer for the synthesis of polymers with specific properties.
Biology: In the development of biocompatible materials.
Medicine: Potential use in drug delivery systems and medical devices.
Industry: Production of specialty polymers for coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of N-Vinylacetanilide primarily involves its ability to undergo polymerization and copolymerization reactions. The vinyl group attached to the nitrogen atom of acetanilide allows it to participate in radical polymerization processes, leading to the formation of polymers with unique properties. The molecular targets and pathways involved in these reactions are related to the reactivity of the vinyl group and the stability of the resulting polymer chains .
Comparación Con Compuestos Similares
N-Vinylacetamide: Similar in structure but with an amide group instead of an anilide group.
N-Vinylpyrrolidone: Another vinyl compound used in polymer synthesis, known for its water-soluble polymers.
N-Vinylformamide: Used in the production of water-soluble polymers with applications in various industries.
Uniqueness: N-Vinylacetanilide is unique due to the presence of both the vinyl group and the acetanilide moiety, which imparts specific reactivity and properties to the resulting polymers. Its ability to form amorphous polymers with radical initiators distinguishes it from other similar compounds .
Propiedades
Número CAS |
4091-14-9 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
N-ethenyl-N-phenylacetamide |
InChI |
InChI=1S/C10H11NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3-8H,1H2,2H3 |
Clave InChI |
WUIIRPAMGBRKCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
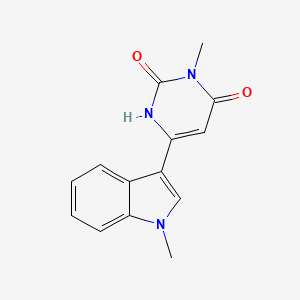
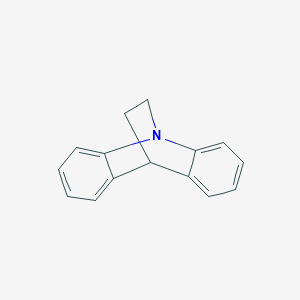
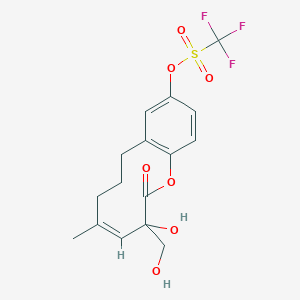
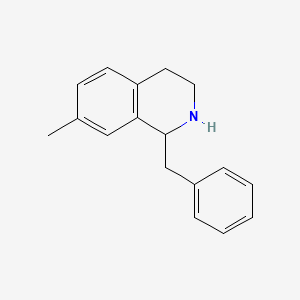
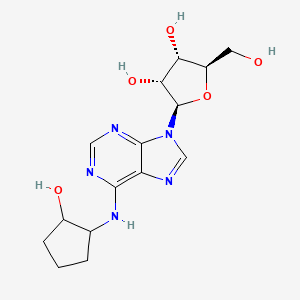
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
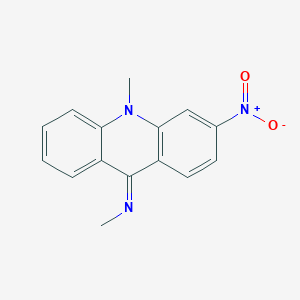
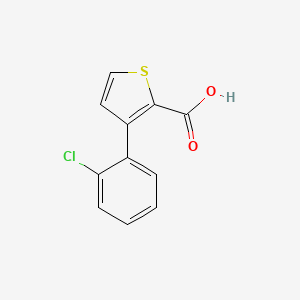
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
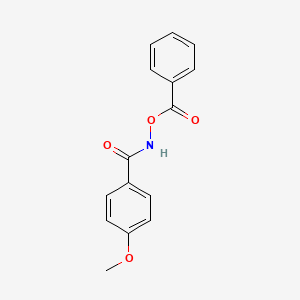
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)

